molecular formula C34H36Cl2N8O4 B601397 Isopropyl Itraconazole CAS No. 89848-49-7

Isopropyl Itraconazole

Cat. No.: B601397
CAS No.: 89848-49-7
M. Wt: 691.6 g/mol
InChI Key: YPJNBOZLRNFTJN-NHZFLZHXSA-N
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Mechanism of Action

Target of Action

The primary target of Isopropyl Itraconazole is 14α-demethylase , a fungal cytochrome P450 enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound interacts with its target, 14α-demethylase, by forming a complex with the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . The resulting disruption in ergosterol synthesis leads to alterations in the fungal cell membrane, which can inhibit fungal growth .

Biochemical Pathways

The inhibition of 14α-demethylase affects the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its depletion can lead to increased membrane permeability and disruption of essential membrane-bound processes . This ultimately results in the inhibition of fungal growth .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its absorption, distribution, metabolism, and excretion (ADME) properties . It has been reported that itraconazole has an elimination half-life of approximately 20 hours . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of fungal cell membrane integrity and function . By inhibiting ergosterol synthesis, this compound can cause increased membrane permeability and disrupt essential membrane-bound processes, leading to the inhibition of fungal growth .

Biochemical Analysis

Biochemical Properties

Isopropyl Itraconazole interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of ergosterol synthesis, a vital component of fungal cell membranes . The inhibition of ergosterol synthesis leads to an increase in cell wall permeability and cellular content leakage .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits cell growth and promotes cell death of fungi . In addition, it has been found to induce proteasome activities and degrade the accumulation of bonafide-misfolded proteins, including heat-denatured luciferase .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the probability of toxicity increases with increasing concentrations of this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For dermatophytosis in dogs, the dosage is 5 mg/kg, administered orally every 24 hours until mycological cure .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors. It is metabolized to hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl itraconazole (ND-ITZ) by cytochrome P450 3A4 .

Transport and Distribution

It is known that itraconazole, the parent compound of this compound, is well distributed in various tissues due to its lipophilic nature .

Comparison with Similar Compounds

Comparison: Isopropyl Itraconazole is unique in its formation and properties compared to other similar compounds. While hydroxy-itraconazole and keto-itraconazole are metabolites formed during the metabolism of itraconazole, this compound is specifically formed during the synthesis process . This distinction is crucial for understanding its role in impurity profiling and quality control .

This compound’s unique formation pathway and properties make it an essential compound for ensuring the purity and efficacy of itraconazole formulations. Its study and analysis contribute significantly to the fields of chemistry, biology, medicine, and industry.

Properties

CAS No.

89848-49-7

Molecular Formula

C34H36Cl2N8O4

Molecular Weight

691.6 g/mol

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one

InChI

InChI=1S/C34H36Cl2N8O4/c1-24(2)44-33(45)43(23-39-44)28-6-4-26(5-7-28)40-13-15-41(16-14-40)27-8-10-29(11-9-27)46-18-30-19-47-34(48-30,20-42-22-37-21-38-42)31-12-3-25(35)17-32(31)36/h3-12,17,21-24,30H,13-16,18-20H2,1-2H3/t30-,34-/m0/s1

InChI Key

YPJNBOZLRNFTJN-NHZFLZHXSA-N

SMILES

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylethyl)-3H-1,2,4-triazol-3-one; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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